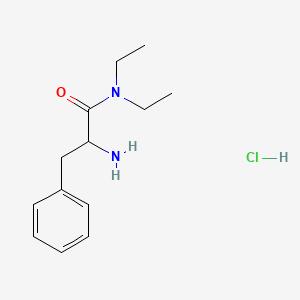

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride

Übersicht

Beschreibung

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is a chemical compound with the molecular formula C13H20N2O·HCl. It is a hydrochloride salt form of 2-amino-N,N-diethyl-3-phenylpropanamide, which is known for its applications in various scientific research fields. The compound is characterized by its white to off-white powder form and is soluble in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-diethyl-3-phenylpropanamide hydrochloride typically involves the reaction of 3-phenylpropanoic acid with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:

- Temperature: Room temperature to 50°C

- Solvent: Dichloromethane or another suitable organic solvent

- Reaction time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is typically purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

General Information

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is a chemical compound with the molecular formula

and a molecular weight of approximately 256.77 g/mol. It features an amine group, two ethyl groups, and a phenyl group attached to a propanamide backbone and exists as a hydrochloride salt, enhancing its water solubility, which makes it suitable for applications in biochemical and pharmaceutical research.

Chemical Reactivity

The chemical reactivity of this compound is attributed to its functional groups:

-

Amine Group Reactions : The amine group can undergo reactions such as acylation, alkylation, and salt formation. These reactions are essential for synthesizing derivatives with altered biological activities or pharmacological profiles.

-

Amide Group Reactions : The amide group can participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

-

Phenyl Group Reactions : The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Related Compounds and Reactions

2,3-Dibromo-n,n-diethyl-3-phenylpropanamide, an amide with two bromine atoms at the 2 and 3 positions of the propanamide chain, has potential applications in medicinal chemistry and herbicide development. Its synthesis can be achieved through bromination reactions, with reaction conditions such as temperature, time, and reactant concentration playing a crucial role in determining the yield and purity of the final product. The reactivity of the bromine substituents allows for diverse synthetic pathways to modify the compound further or create derivatives with enhanced biological activity.

Quinolylation Reactions

N-quinolylation of amino acid derivatives has been demonstrated using metal-free conditions . For example, 2-amino-N-methylacetamide can react with 2-(2,2-dimethoxyethoxy) quinolines and isoquinolines to yield quinolylated products .

Table 1. N-Quinolylation of 2-amino-N-methylacetamide with substituted 2-(2,2-dimethoxyethoxy) quinolines and isoquinolines

| Substituted Quinolines/Isoquinolines | Yield (%) |

|---|---|

| Methyl group-substituted quinolines | 45-91 |

| Chloro and bromo group quinolines | 42-53 |

| 4-methoxyphenyl group quinoline | 54 |

| Phenyl groups with electron-withdrawing groups (CF3, CN, CO2Me) | 57-78 |

| 2-fluorophenyl and methyl quinoline | 70 |

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride exhibits a range of biological activities:

- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties, making it a candidate for further investigation in mood disorder treatments.

- Analgesic Properties : The compound has shown efficacy in pain relief models, indicating its potential use as an analgesic.

- Antimicrobial Activity : Its effectiveness against various microbial strains highlights its applicability in developing new antimicrobial agents.

Pharmacological Applications

The compound's pharmacological profile suggests several key applications:

| Application Area | Description |

|---|---|

| Drug Development | As a lead compound for synthesizing derivatives with enhanced efficacy or reduced side effects. |

| Biomedical Research | Used in studies investigating receptor interactions and signaling pathways relevant to pain and mood disorders. |

| Forensic Science | Potential application in toxicology for identifying substances in biological samples. |

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various receptors. These studies are essential for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- A study published in Journal of Medicinal Chemistry highlighted its antidepressant-like effects in animal models, suggesting a mechanism involving serotonin receptor modulation.

- Another research article detailed its analgesic properties, demonstrating significant pain relief in rodent models compared to standard analgesics.

These findings emphasize the compound's potential as a basis for new therapeutic agents targeting mood disorders and pain management.

Wirkmechanismus

The mechanism of action of 2-amino-N,N-diethyl-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride

- 2-Amino-N,N-diethyl-2-phenylacetamide hydrochloride

- 2-Amino-N,N-diethyl-3-(4-methylphenyl)propanamide hydrochloride

Uniqueness

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Biologische Aktivität

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is a chemical compound with significant biological activities. This compound, with the molecular formula C₁₃H₂₁ClN₂O and a molecular weight of approximately 256.77 g/mol, is characterized by an amine group and a phenyl group attached to a propanamide backbone. Its hydrochloride salt form enhances solubility in water, making it suitable for various biochemical and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound can function as an inhibitor or activator , modulating the activity of these targets and affecting various biochemical pathways. The exact mechanisms depend on the specific application context.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

- Analgesic Effects : Investigated for potential pain-relieving properties.

- Anti-inflammatory Properties : Studied for its ability to reduce inflammation.

- Enzyme Inhibition : Used in studies related to enzyme-substrate interactions and protein-ligand binding assays.

1. Antiproliferative Activity

A study evaluated the antiproliferative effects of similar compounds in human breast cancer cell lines (MCF-7). While specific data for this compound was not detailed, related compounds showed significant inhibition of cell growth, indicating potential therapeutic applications in oncology .

2. Enzyme Interaction Studies

Research focused on the binding affinity of this compound to various receptors demonstrated that it could effectively modulate receptor activity, leading to altered cellular responses. These studies are critical for understanding its pharmacological potential.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons between this compound and related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride | Dimethyl substitution instead of diethyl | Potentially different pharmacokinetics |

| 2-Amino-N,N-diisopropyl-3-phenylpropanamide | Isopropyl groups instead of ethyl | May exhibit enhanced lipophilicity |

| N,N-Diethylglycine | Lacks phenyl group | Simpler structure with different biological activity |

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct biological activities compared to these similar compounds.

Eigenschaften

IUPAC Name |

2-amino-N,N-diethyl-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-3-15(4-2)13(16)12(14)10-11-8-6-5-7-9-11;/h5-9,12H,3-4,10,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBBGLZYNGWRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.